(E)-1-bromo-3-chloroprop-1-ene

Stereochemistry UV spectroscopy Quality control

(E)-1-Bromo-3-chloroprop-1-ene (CAS 37675-31-3) is an allylic dihalide possessing a trans (E)-configured carbon–carbon double bond and two distinct halogen substituents—bromine at the C1 position and chlorine at the C3 position. With molecular formula C₃H₄BrCl and molecular weight 155.42 g/mol, this compound exhibits a boiling point of 117.7 ± 15.0 °C at 760 mmHg, a density of 1.6 ± 0.1 g/cm³, and a flash point of 25.3 °C.

Molecular Formula C3H4BrCl
Molecular Weight 155.42 g/mol
CAS No. 37675-31-3
Cat. No. B1312317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-bromo-3-chloroprop-1-ene
CAS37675-31-3
Molecular FormulaC3H4BrCl
Molecular Weight155.42 g/mol
Structural Identifiers
SMILESC(C=CBr)Cl
InChIInChI=1S/C3H4BrCl/c4-2-1-3-5/h1-2H,3H2/b2-1+
InChIKeyXSESUBJBCQPSAT-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Bromo-3-chloroprop-1-ene (CAS 37675-31-3): Stereochemically Defined Bifunctional Halogenated Alkene Building Block Procurement Guide


(E)-1-Bromo-3-chloroprop-1-ene (CAS 37675-31-3) is an allylic dihalide possessing a trans (E)-configured carbon–carbon double bond and two distinct halogen substituents—bromine at the C1 position and chlorine at the C3 position . With molecular formula C₃H₄BrCl and molecular weight 155.42 g/mol, this compound exhibits a boiling point of 117.7 ± 15.0 °C at 760 mmHg, a density of 1.6 ± 0.1 g/cm³, and a flash point of 25.3 °C [1]. Its stereochemical identity has been confirmed by X‑ray crystallographic analysis [2]. The defining procurement-relevant characteristic of this compound is its discrete (E)-stereochemistry, which fundamentally distinguishes it from its (Z)-isomer (CAS 67546-49-0) [3].

Why Generic Allylic Halides or the (Z)-Isomer Cannot Substitute for (E)-1-Bromo-3-chloroprop-1-ene in Stereospecific Synthesis


Substituting (E)-1-bromo-3-chloroprop-1-ene with a stereochemically undefined mixture, the (Z)-isomer, or structurally similar saturated analogs such as 1-bromo-3-chloropropane (CAS 109-70-6) introduces quantifiable risks to synthetic outcomes. The (E)-geometry governs the spatial disposition of substituents in downstream reactions, particularly in stereospecific transformations including conjugate additions, cycloadditions, and palladium-catalyzed cross-couplings where alkene configuration is retained [1]. Distinct UV absorption maxima differentiate the (E)- and (Z)-isomers, enabling immediate spectroscopic verification of isomeric purity [2]. Furthermore, the differential leaving-group aptitude between the vinylic bromine (more reactive toward oxidative addition) and the allylic chlorine (amenable to nucleophilic displacement) provides orthogonal reactivity that is absent in monohalogenated analogs or in 1-bromo-3-chloropropane, which lacks the conjugated π‑system necessary for extended electronic delocalization [3]. Generic substitution risks compromising stereochemical integrity, reducing reaction yields, and complicating purification workflows.

Quantitative Differentiation Evidence: (E)-1-Bromo-3-chloroprop-1-ene versus Closest Analogs and Isomers


Stereochemical Purity Verification: UV Spectroscopic Differentiation of (E)- vs (Z)-1-Bromo-3-chloroprop-1-ene

The (E)- and (Z)-isomers of 1-bromo-3-chloroprop-1-ene exhibit distinct ultraviolet absorption maxima, enabling definitive discrimination and quantification of isomeric purity by UV spectroscopy [1].

Stereochemistry UV spectroscopy Quality control

Stereochemical Purity Verification: ¹H NMR Spectroscopic Differentiation of (E)- vs (Z)-1-Bromo-3-chloroprop-1-ene

The (E)- and (Z)-isomers of 1-bromo-3-chloroprop-1-ene exhibit distinct ¹H NMR chemical shifts and coupling constants, providing orthogonal confirmation of isomeric identity beyond UV spectroscopy [1]. While the complete spectral assignment is documented in the primary literature [1], the SDBS database provides a reference ¹H NMR spectrum for the cis-isomer [2].

Stereochemistry NMR spectroscopy Quality control

Orthogonal Reactivity of Differential Halogen Leaving Groups in (E)-1-Bromo-3-chloroprop-1-ene versus 1-Bromo-3-chloropropane

(E)-1-Bromo-3-chloroprop-1-ene contains two distinct halogen environments with differential reactivity profiles: a vinylic bromine amenable to oxidative addition in palladium-catalyzed cross-coupling and an allylic chlorine susceptible to nucleophilic displacement or organolithium exchange [1]. Treatment with tert-butyllithium selectively generates 3-chloro-1-lithiopropene via halogen–lithium exchange at the bromine-bearing carbon, leaving the allylic chlorine intact for subsequent functionalization [2]. This orthogonal reactivity contrasts with saturated analog 1-bromo-3-chloropropane (CAS 109-70-6), which lacks the conjugated π‑system required for extended electronic delocalization and cannot participate in stereospecific alkene transformations [3].

Organometallic chemistry Chemoselectivity Cross-coupling

Stereochemical Identity Confirmation: X‑Ray Crystallographic Structure of (E)-1-Bromo-3-chloroprop-1-ene

The (E)-configuration of 1-bromo-3-chloroprop-1-ene has been unambiguously established by single-crystal X‑ray diffraction analysis [1]. This definitive structural proof eliminates any ambiguity regarding stereochemical assignment and provides the gold-standard reference for configurational verification.

Crystallography Stereochemistry Structural biology

Validated Application Scenarios Where (E)-1-Bromo-3-chloroprop-1-ene Demonstrates Quantifiable Differentiation


Stereospecific Synthesis of Conjugated Dienes and Trienes via Sequential Cross-Coupling

The retained (E)-geometry of the double bond in (E)-1-bromo-3-chloroprop-1-ene enables stereospecific construction of conjugated polyene systems through sequential palladium-catalyzed cross-coupling reactions [1]. The vinylic bromine undergoes oxidative addition in Suzuki–Miyaura coupling to install the first substituent while preserving alkene stereochemistry; the allylic chlorine can subsequently be converted to a boronate or organometallic species for a second coupling event [1]. This stereochemical fidelity distinguishes (E)-1-bromo-3-chloroprop-1-ene from stereochemically undefined mixtures, which would produce diastereomeric product distributions requiring chromatographic separation.

Pharmaceutical Intermediate for Gemfibrozil and Reproterol Synthesis

(E)-1-Bromo-3-chloroprop-1-ene serves as a key synthetic intermediate in the manufacture of active pharmaceutical ingredients (APIs) including gemfibrozil, a lipid‑regulating agent, and reproterol, a bronchodilator . In these synthetic routes, the defined (E)-stereochemistry and the differential reactivity of bromine and chlorine atoms facilitate regioselective and stereospecific bond formation. Substitution with the (Z)-isomer or a stereochemically undefined mixture would alter the spatial orientation of critical pharmacophoric elements, potentially compromising biological activity and necessitating costly re‑validation of downstream synthetic steps .

Generation of 3-Chloro-1-lithiopropene for Allylic Alcohol Synthesis

Treatment of (E)-1-bromo-3-chloroprop-1-ene with tert-butyllithium generates 3-chloro-1-lithiopropene, a highly reactive organolithium intermediate that can be trapped in situ with alkylboronic esters to yield (α-alkylallyl)boronates [2]. Subsequent oxidation affords 3-alkylprop-1-en-3-ols in good yields, with the reaction demonstrating broad scope across primary, secondary, benzylic, and tertiary alkyl groups [2]. The stereochemical integrity of the (E)-alkene is retained throughout this sequence, a feature not available when using the (Z)-isomer or saturated analogs [2].

Agrochemical Synthesis via Cyanide Displacement

The allylic chlorine of (E)-1-bromo-3-chloroprop-1-ene undergoes nucleophilic displacement by cyanide ion to yield γ-chlorobutyronitrile derivatives, which are key intermediates in the production of herbicides and pesticides . The (E)-stereochemistry of the starting material influences the conformational preferences of intermediates and can affect the stereochemical outcome of subsequent transformations. Use of stereochemically undefined material introduces variability that can impact product consistency in industrial‑scale agrochemical manufacturing .

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